molecular formula C11H15NO4 B2836615 Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate CAS No. 2108830-86-8

Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate

Cat. No.: B2836615
CAS No.: 2108830-86-8
M. Wt: 225.244
InChI Key: RNDSLAPWKWLYRH-UHFFFAOYSA-N
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Description

Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a spirocyclic core and a cyanomethyl group makes it a versatile molecule for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable dioxaspiro compound with a cyanomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may impart specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism of action of Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyanomethyl group can act as a key functional group, participating in hydrogen bonding or electrostatic interactions with the target. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.5]decane-9-carboxylate
  • Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.6]undecane-9-carboxylate
  • Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-8-carboxylate

Uniqueness

Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The position of the cyanomethyl group and the ester functionality contribute to its reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-9(13)10(5-6-12)3-2-4-11(10)15-7-8-16-11/h2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDSLAPWKWLYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC12OCCO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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